Bromo-DragonFLY
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
502759-67-3 |
|---|---|
Molecular Formula |
C13H12BrNO2 |
Molecular Weight |
294.14 g/mol |
IUPAC Name |
(2R)-1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine |
InChI |
InChI=1S/C13H12BrNO2/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10/h2-5,7H,6,15H2,1H3/t7-/m1/s1 |
InChI Key |
GIKPTWKWYXCBEC-SSDOTTSWSA-N |
SMILES |
CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N |
Isomeric SMILES |
C[C@H](CC1=C2C=COC2=C(C3=C1OC=C3)Br)N |
Canonical SMILES |
CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N |
Synonyms |
(R)-2-amino-1-(8-bromobenzo(1,2-b-5,4-b')difuran-4-yl)propane bromodragonfly |
Origin of Product |
United States |
Synthetic Methodologies and Structural Elucidation of Bromo Dragonfly
Established and Novel Synthetic Pathways to Racemic Bromo-DragonFLY
The initial synthesis of racemic this compound was reported in 1998 by David E. Nichols' laboratory. wikipedia.org This pathway has formed the basis for subsequent synthetic explorations and typically begins with simple, commercially available precursors.
The foundational synthesis of the this compound molecular framework starts with hydroquinone (B1673460). wikipedia.org A key series of reactions transforms this basic starting material into the core tetrahydrobenzodifuran ring system. wikipedia.org
The process commences with the dialkylation of hydroquinone using 1-bromo-2-chloroethane (B52838) under basic conditions, which attaches chloroethyl sidechains. wikipedia.org This step is followed by bromination, typically with elemental bromine, which selectively adds a bromine atom to the para position of the aromatic ring. The crucial cyclization step is then induced by treatment with n-butyllithium, which facilitates the formation of the fused tetrahydrobenzodifuran system. wikipedia.org This core structure is a pivotal intermediate in the path toward the final product.
The final stage in forming the fully aromatic benzodifuran system involves an oxidation reaction. This is commonly achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which aromatizes the dihydrofuran rings. wikipedia.org
The construction of the aminopropyl side chain involves several intermediate and derivatization steps. After the formation of the tetrahydrobenzodifuran core, a formyl group is introduced at the 8-position, often through a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
This formylated intermediate then undergoes a condensation reaction with nitroethane, catalyzed by ammonium (B1175870) acetate, to generate a nitropropene derivative. wikipedia.org This nitropropene is a key intermediate that contains the carbon backbone for the eventual aminopropyl side chain. The nitro group is subsequently reduced to a primary amine using a powerful reducing agent like lithium aluminium hydride (LiAlH4). wikipedia.org
To prevent unwanted side reactions during the final bromination and oxidation steps, the newly formed amine is often protected, for instance, by reacting it with trifluoroacetic anhydride (B1165640) to form a trifluoroacetyl protecting group. wikipedia.org After the aromatic system is fully constructed and brominated, this protecting group is removed under acidic conditions to yield the final racemic this compound. wikipedia.org
An alternative approach involves utilizing ketone intermediates. For instance, benzodifuranyl propanone and its tetrahydrobenzodifuranyl homologue can serve as precursors. nih.gov These ketones can be converted to the final amine via reactions like the Leuckart reaction. ucc.ie
| Step | Reaction | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Dialkylation | Hydroquinone, 1-bromo-2-chloroethane, Base | Introduce chloroethyl sidechains |
| 2 | Bromination & Cyclization | Br₂, n-BuLi | Form the tetrahydrobenzodifuran ring system |
| 3 | Formylation | POCl₃, DMF | Install a formyl group |
| 4 | Condensation | Nitroethane, NH₄OAc | Create the nitropropene side chain |
| 5 | Reduction | LiAlH₄ | Reduce the nitro group to a primary amine |
| 6 | Protection | Trifluoroacetic anhydride | Protect the amine group |
| 7 | Oxidation & Final Bromination | DDQ, Br₂ | Aromatize the ring system and add the final bromine |
| 8 | Deprotection | Acidic conditions | Remove the protecting group to yield racemic this compound |
Initial Hydroquinone-Based Syntheses and Cyclization Reactions
Enantiospecific Synthesis of this compound Stereoisomers
This compound possesses a chiral center at the alpha-carbon of the aminopropyl side chain, leading to the existence of two enantiomers: (R)- and (S)-Bromo-DragonFLY. scribd.com Research has indicated that the (R)-enantiomer is the more potent stereoisomer. vumc.org Consequently, enantiospecific syntheses have been developed to isolate the individual enantiomers. wikipedia.org
An enantiospecific route to synthesize (R)-(-)-Bromo-DragonFLY was developed by Nichols in 2001. wikipedia.org This method utilizes a chiral precursor, a derivative of the amino acid D-alanine, to control the stereochemistry of the final product. wikipedia.org
The synthesis involves a Friedel-Crafts acylation reaction between a derivative of D-alanine and 2,3,6,7-tetrahydrobenzodifuran. wikipedia.org This key step creates an intermediate with a β-keto moiety and sets the desired stereochemistry. The β-keto group is subsequently removed using a reducing agent such as triethylsilane in trifluoroacetic acid. wikipedia.org The remainder of the synthesis follows a similar path to the racemic route, involving para-bromination, oxidation of the ring system with DDQ, and final deprotection of the amine to yield (R)-(-)-Bromo-DragonFLY with high enantiomeric purity. wikipedia.org
The synthesis of the (S)-enantiomer would follow a parallel pathway to the (R)-enantiomer, with the critical difference being the use of the corresponding L-alanine derivative as the chiral starting material instead of D-alanine. researchgate.net The choice of the initial chiral amino acid dictates the absolute configuration of the resulting aminopropane side chain.
While the reaction sequence (acylation, reduction, bromination, oxidation, deprotection) remains fundamentally the same for both enantiomers, the spatial arrangement of the atoms in the chiral precursor is mirrored. This results in the formation of the opposite enantiomer. Functional studies have generally shown that the R-enantiomers of this class of compounds display increased potency compared to the S-enantiomers. researchgate.net
| Parameter | Racemic Synthesis | Enantiospecific Synthesis |
|---|---|---|
| Starting Material | Achiral (e.g., Hydroquinone) | Chiral (e.g., D-alanine or L-alanine derivative) |
| Stereocontrol | None; produces a 1:1 mixture of (R) and (S) enantiomers | High; produces predominantly one enantiomer |
| Key Step for Chirality | N/A | Friedel-Crafts acylation with a chiral reagent |
| Product | (±)-Bromo-DragonFLY | (R)-(-)-Bromo-DragonFLY or (S)-(+)-Bromo-DragonFLY |
| Separation | Requires chiral resolution to separate enantiomers | Avoids the need for resolution |
Derivatization from Chiral Precursors (e.g., D-alanine)
Characterization and Analytical Validation of Synthetic Products
The unambiguous identification and purity assessment of synthesized this compound are critical. A suite of analytical techniques is employed to confirm the molecular structure, and determine purity, including isomeric and enantiomeric purity. nih.govau.dk
The primary methods for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) . nih.govucc.ie NMR provides detailed information about the connectivity and chemical environment of atoms, while MS confirms the molecular weight and elemental composition. nih.govau.dk
Chromatographic techniques are essential for purity assessment. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate the target compound from impurities and byproducts. nih.govucc.ie When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for identification. au.dkresearchgate.net Chiral HPLC is specifically used to separate and quantify the (R)- and (S)-enantiomers, allowing for the determination of enantiomeric excess.
Other spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) provide information about the functional groups present in the molecule. nih.gov Microcrystalline tests using reagents like platinic chloride can also provide characteristic results for identification. wcupa.edu
| Technique | Purpose | Information Obtained |
|---|---|---|
| ¹H and ¹³C NMR | Structural Elucidation | Confirms regiochemistry and substituent positions. |
| Mass Spectrometry (MS) | Structural Confirmation | Determines molecular weight and fragmentation patterns. nih.gov |
| HPLC | Purity Assessment | Quantifies purity and can separate enantiomers (Chiral HPLC). ucc.ie |
| GC-MS | Identification and Purity | Separates volatile components and provides mass spectra for identification. au.dk |
| FTIR | Functional Group Analysis | Identifies characteristic chemical bonds and functional groups. nih.gov |
Spectroscopic Techniques for Structural Confirmation (e.g., ¹H NMR, IR)
The definitive structure of this compound is established through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques provide critical information about the molecular framework and the functional groups present.
¹H NMR Spectroscopy: Proton NMR (¹H NMR) is instrumental in confirming the regiochemistry and the placement of substituents on the this compound molecule. Analysis of the aromatic region of the ¹H NMR spectrum reveals distinct signals corresponding to the protons on the benzodifuran core. These typically appear as doublets in the range of δ 6.8–7.5 ppm. The aliphatic region of the spectrum provides confirmation of the propan-2-amine side chain. For instance, the methyl (CH₃) protons typically present a signal around δ 1.16 ppm, while the protonated amine (NH₃⁺) can be observed at approximately δ 3.1 ppm.
IR Spectroscopy: Infrared (IR) spectroscopy validates the presence of key functional groups within the molecule. Characteristic absorption peaks are observed that correspond to specific vibrational frequencies of bonds. For this compound, a notable peak appears around 3385 cm⁻¹ which is indicative of the N-H stretching vibration of the primary amine. In precursor molecules containing a carbonyl group, a C=O stretching peak is evident at approximately 1670 cm⁻¹.
The combined data from ¹H NMR and IR spectroscopy, along with other techniques like ¹³C NMR, provide an unambiguous confirmation of the synthesized this compound structure. nih.govau.dk
Chromatographic Purity Assessment (e.g., HPLC-MS)
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a crucial technique for assessing the purity of synthesized this compound and identifying any potential impurities. This method separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
HPLC Analysis: Reverse-phase HPLC is commonly employed, utilizing a C18 column. A typical mobile phase consists of a mixture of methanol, water, and an ammonium formate (B1220265) buffer. Under these conditions, this compound exhibits a characteristic retention time, which for example, has been reported to be 2.31 minutes or 12.3 minutes in different systems. The use of a photodiode array (PDA) detector allows for the acquisition of UV-Vis spectra, with a maximum absorbance (λₘₐₓ) at approximately 280 nm, corresponding to the π→π* transition of the aromatic system. Purity is often determined to be greater than 95%. lgcstandards.com
Mass Spectrometry (MS) Analysis: The mass spectrometer, coupled to the HPLC, provides mass-to-charge ratio (m/z) data for the eluted compounds, confirming their identity. For this compound, a prominent peak corresponding to the protonated molecule [M+H]⁺ is observed at m/z 294.14. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, showing a characteristic fragmentation pattern with key fragments at m/z 330 (M⁺-Cl) and 215, the latter resulting from furan (B31954) cleavage.
Investigation of By-Product Formation and Mitigation Strategies During Synthesis
The synthesis of this compound is a multi-step process where the formation of by-products can occur. Understanding these by-products and developing strategies to minimize their formation is critical for obtaining a pure final product.
Ortho-Brominated Isomers and Over-Oxidized Derivatives
Ortho-Brominated Isomers: During the bromination step of the synthesis, the desired para-bromination can be accompanied by the formation of an ortho-brominated isomer. This occurs due to incomplete regiocontrol during the electrophilic aromatic substitution reaction. Research has shown that during the bromination of the phenyl core en route to the 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b′]difuran (THBD) precursor, a small amount of the 2,3-dibromo isomer can form alongside the desired 2,5-dibromo isomer. ucc.ie This can lead to the formation of an isomeric tetrahydrobenzodifuran impurity. ucc.ie To mitigate the formation of the ortho-brominated by-product, the use of a palladium on carbon (Pd/C) catalyst has been shown to enhance regioselectivity.
Over-Oxidized Derivatives: The oxidation of the tetrahydrobenzodifuran ring system to the fully aromatic benzodifuran is a critical step, often carried out using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). wikipedia.org If an excess of DDQ is used, over-oxidation can occur, leading to the formation of undesired derivatives. The formation of these by-products can be controlled by the stoichiometric use of the oxidizing agent. Additionally, replacing tetrahydrofuran (B95107) (THF) with 1,4-dioxane (B91453) as the solvent during the oxidation step can improve the efficiency of DDQ and reduce the formation of side-products.
Approaches to Minimize Racemic Contamination
The synthesis of this compound as initially reported by David E. Nichols in 1998 resulted in a racemic mixture, containing both the (R) and (S) enantiomers. wikipedia.org It was later determined that the (R)-(-)-enantiomer possesses greater biological activity. wikipedia.org Therefore, methods to obtain the enantiomerically pure form are of significant interest.
Enantiospecific Synthesis: In 2001, an enantiospecific synthesis was developed to produce the more active (R)-(-)-Bromo-DragonFLY. wikipedia.org This approach involves reacting a derivative of D-alanine with 2,3,6,7-tetrahydrobenzodifuran in a Friedel-Crafts acylation. wikipedia.org The resulting β-keto moiety is then removed, and subsequent para-bromination and oxidation yield the desired (R)-enantiomer. wikipedia.org
Chiral Chromatography: An alternative approach to obtaining enantiomerically pure this compound is through the use of chiral chromatography. This technique can be used to separate the (R) and (S) enantiomers from the racemic mixture, although this is often a less efficient method for large-scale production compared to enantiospecific synthesis.
Molecular Pharmacology of Bromo Dragonfly at Neurotransmitter Receptors
Receptor Binding Affinity and Selectivity Profiles
The interaction of Bromo-DragonFLY with serotonin (B10506) receptors is characterized by high affinity and a specific selectivity profile, which is crucial for understanding its potent effects.
This compound demonstrates an exceptionally high binding affinity for the 5-HT2A receptor. ontosight.aisemanticscholar.org Studies have reported a Kᵢ value of approximately 0.04 nM for the cloned human 5-HT2A receptor. ontosight.ainih.gov This high affinity indicates a strong and stable interaction between the compound and the receptor. The R-enantiomer of this compound shows a greater binding affinity at this receptor compared to the S-enantiomer. wikipedia.org Research has consistently highlighted that this potent binding to the 5-HT2A receptor is a key factor in its pharmacological activity. semanticscholar.org
Interactive Table: Binding Affinity of this compound and Related Compounds at 5-HT2A Receptors
| Compound | Receptor | Radioligand | Kᵢ (nM) | Source |
|---|---|---|---|---|
| This compound | Human 5-HT2A | [¹²⁵I]DOI | 0.04 | nih.gov |
| DOB | Rat Cortical 5-HT2A | [³H]ketanserin | 22 | nih.gov |
| DOB-FLY | Rat Cortical 5-HT2A | [³H]ketanserin | 18 | nih.gov |
| 2C-B | Human 5-HT2A | [³H]ketanserin | 8.6 | nih.gov |
| 2C-B-FLY | Human 5-HT2A | [³H]ketanserin | 11 | nih.gov |
Interactive Table: this compound Binding Affinities at Serotonin Receptor Subtypes
| Receptor Subtype | Kᵢ (nM) | Source |
|---|---|---|
| 5-HT2A | 0.04 | ontosight.aiwikipedia.org |
| 5-HT2B | 0.19 | wikipedia.org |
| 5-HT2C | 0.02 | wikipedia.org |
When compared to other structurally related hallucinogens, this compound's binding dynamics reveal its unique potency. For instance, tethering the methoxy (B1213986) groups of phenylalkylamines like DOB into a tetrahydrobenzodifuran structure (DOB-FLY) does not significantly alter 5-HT2A affinity. nih.gov However, the fully aromatic benzodifuran ring system of this compound (DOB-DFLY) results in sub-nanomolar affinity for the 5-HT2A receptor, indicating a significant increase in potency compared to its non-rigid counterpart, DOB. nih.gov Similarly, while 2C-B and its tetrahydrobenzodifuran analog, 2C-B-FLY, have comparable affinities, the fully aromatic 2C-B-DragonFLY is considerably more potent, though still less so than this compound. wikipedia.org This highlights the structural importance of the fully aromatic benzodifuran core for optimal receptor binding. wikipedia.org
Binding to 5-HT2B and 5-HT2C Receptors
Agonist, Partial Agonist, and Antagonist Properties
This compound primarily functions as a potent agonist at the 5-HT2 family of receptors, meaning it activates these receptors to produce a biological response.
In vitro studies have confirmed that this compound is a potent full agonist at the 5-HT2A receptor. ontosight.aiwikipedia.org It also acts as a full agonist at 5-HT2B and 5-HT2C receptors. wikipedia.org Some research indicates that while it is a full agonist, it may not activate intracellular signaling pathways as effectively as other hallucinogens like LSD, despite its high binding affinity. wikidoc.org Studies using β-arrestin 2 recruitment assays, a measure of receptor activation, have reported high potency and efficacy for this compound. ugent.be However, other research suggests that while it shows markedly different responses in miniGαq and β-arrestin 2 bioassays, which could indicate biased agonism, the calculated bias factor was approximately zero. ugent.benih.gov Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor.
The activation of 5-HT2A receptors by agonists like this compound is known to initiate a cascade of intracellular signaling events. This primarily involves the Gq/11 G-protein pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then lead to an increase in intracellular calcium and activation of protein kinase C (PKC).
Elucidation of Intrinsic Efficacy in In Vitro Systems
Mechanistic Studies of Monoamine Oxidase (MAO) Inhibition
Research into the molecular behavior of this compound has identified it as a potent inhibitor of monoamine oxidase A (MAO-A). wikipedia.orgnih.gov This enzyme is critical in the metabolic pathways of monoamine neurotransmitters. The interaction is characterized as a competitive inhibition, meaning the compound vies with the enzyme's natural substrates, such as serotonin, for access to the active site. nih.govresearchgate.net
Competitive Inhibition of MAO-A by this compound (Kᵢ values)
In vitro inhibition experiments have quantitatively determined the potency of this compound as a competitive inhibitor of MAO-A. nih.govresearchgate.net These studies yielded a Kᵢ value of 0.352 µM. nih.govresearchgate.netresearchgate.net The Kᵢ, or inhibition constant, represents the concentration of the inhibitor required to produce half-maximum inhibition, providing a standardized measure of the inhibitor's potency. A lower Kᵢ value indicates a higher binding affinity for the enzyme and more potent inhibition. This finding highlights a significant interaction between this compound and a key enzyme in neurotransmitter regulation. nih.govresearchgate.net
| Compound | Enzyme Target | Inhibition Type | Kᵢ Value (µM) | Source |
|---|---|---|---|---|
| This compound | Monoamine Oxidase A (MAO-A) | Competitive | 0.352 | researchgate.net, nih.gov |
Structure Activity Relationship Sar Studies of Bromo Dragonfly and Its Analogues
Influence of Benzodifuran Core Modifications on Receptor Interaction
The rigid benzodifuran core of Bromo-DragonFLY is a key determinant of its potent activity. ugent.be This structural feature, which incorporates the two methoxy (B1213986) groups of its parent compound, 2,5-dimethoxy-4-bromoamphetamine (DOB), into fused furan (B31954) rings, significantly enhances its interaction with serotonin (B10506) receptors. researchgate.netugent.be
The aromaticity of the furan rings in the benzodifuran core is crucial for the high potency of this compound. researchgate.netacs.org Aromatization of the dihydrofuran rings, as seen in the transition from "FLY" compounds to "DragonFLY" compounds, leads to a significant increase in both receptor affinity and functional potency. acs.orgresearchgate.net This is demonstrated by comparing this compound (also known as DOB-DFLY) with its tetrahydrobenzodifuran analogue, DOB-FLY. researchgate.netnih.gov Studies in mice have shown that the benzodifuran structure enhances in vivo potency. researchgate.netnih.gov The fully aromatic benzodifuran ring system appears to be optimal for binding at the 5-HT2A receptor. wikipedia.orgdbpedia.org The increased rigidity and planar nature of the aromatic system likely facilitate a more favorable interaction with the receptor's binding pocket. ugent.be
The presence of a bromine atom at the 4-position of the phenyl ring is another critical feature for the high potency of this compound. mdedge.com The addition of halogens, such as bromine, is a known strategy to increase the potency of phenethylamine (B48288) hallucinogens. mdedge.com While the precise mechanism is not fully understood, the bromine atom is thought to contribute significantly to the binding energy of the ligand to the receptor. researchgate.net This is supported by the observation that the addition of bromine to related compounds can contribute 2.4-3.2 kcal/mol of binding energy. researchgate.net Docking studies suggest that the bromine atom may form a halogen bond with specific residues, such as phenylalanine 234, in the 5-HT2A receptor binding site. reddit.com
Role of Furan Ring Aromaticity in Potency
Stereochemical Effects on Receptor Binding and Potency
This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-Bromo-DragonFLY and (S)-Bromo-DragonFLY. semanticscholar.org The spatial arrangement of the atoms in these enantiomers has a profound impact on their interaction with serotonin receptors.
Research has consistently shown that the (R)-enantiomer of this compound is the more active of the two stereoisomers. semanticscholar.orgscribd.comvumc.orgcme30.euum.edu.mt The (R)-isomer exhibits significantly greater binding affinity at the 5-HT2A and 5-HT2C receptors compared to the (S)-enantiomer. semanticscholar.orgscribd.com Functional studies have also confirmed that the (R)-enantiomers of related benzodifuran analogs generally display increased potency. acs.orgresearchgate.net This stereoselectivity highlights the specific three-dimensional requirements of the receptor binding pocket, where the (R)-configuration allows for a more optimal fit and interaction. For most pairs of optical isomers in this class of compounds, the R-enantiomers bind with slightly higher affinity than their S-counterparts at both 5-HT2A and 5-HT2C receptors. acs.orgresearchgate.net
Comparison with Analogues (e.g., DOB, 2C-B-FLY) in Receptor Affinity
To understand the structural features contributing to this compound's high potency, it is often compared to its structural analogues, such as DOB and 2C-B-FLY.
This compound vs. DOB: Structurally rigidifying DOB by incorporating its two methoxy groups into the fully aromatic benzodifuran core to create this compound results in a more potent compound in behavioral assays. ugent.be this compound (DOB-DFLY) is significantly more potent than DOB in inducing the head-twitch response in mice, a behavior mediated by 5-HT2A receptor activation. nih.gov
This compound vs. 2C-B-FLY: 2C-B-FLY is a tetrahydrobenzodifuran analogue of 2C-B, and while it is a potent compound, it is considerably less potent than its alpha-methyl derivative, this compound. wikipedia.orgdbpedia.org The presence of the alpha-methyl group and the fully aromatic benzodifuran nucleus in this compound are two structural features known to enhance the potency of phenylalkylamine hallucinogens. researchgate.netnih.gov
The table below presents a comparison of the receptor binding affinities (Ki) and potencies (ED50) for this compound and its analogues.
| Compound | 5-HT2A Ki (nM) | ED50 (μmol/kg) |
| This compound (DOB-DFLY) | 0.04 nih.gov | 0.20 nih.gov |
| DOB | 0.75 nih.gov | 0.75 nih.gov |
| 2C-B-DFLY | 1.07 nih.gov | 1.07 nih.gov |
| 2C-B-FLY | 11 nih.gov | 1.79 |
| (R)-FLY | 54.4 wikipedia.org | - |
| (S)-FLY | 227 wikipedia.org | - |
This table is interactive. You can sort the columns by clicking on the headers.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. researchgate.netresearchgate.net For this compound and its analogues, QSAR models have been developed to predict their potency and potential toxicity. researchgate.net These models can help in understanding the key molecular descriptors that influence receptor binding and can be used to predict the activity of new, unclassified molecules. researchgate.net By training these models on existing data for benzodifuran derivatives, researchers can forecast the potency of novel analogues. These in silico methods are valuable for identifying potential toxicological liabilities and for guiding future research in a way that minimizes the need for extensive in vivo testing. researchgate.netnih.gov
Computational Chemistry and Molecular Modeling of Bromo Dragonfly
Molecular Docking Simulations with Serotonin (B10506) Receptors (e.g., 5-HT2A)
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. For Bromo-DragonFLY, docking simulations have been crucial in elucidating its interaction with serotonin receptors, particularly the 5-HT2A subtype, which is central to its hallucinogenic effects. vumc.orgnih.gov These simulations often utilize crystal structures of the target receptor, such as the 5-HT2A receptor (PDB ID: 6WGT), to provide a structurally accurate model for the binding pocket.
The primary goal of these simulations is to model the binding of this compound within the receptor's active site. plos.org The (R)-enantiomer of this compound is established as the more potent isomer, and computational studies have focused on this form to understand the stereoselectivity of the receptor binding. vumc.org Docking studies have successfully accommodated the rigid, tricyclic structure of this compound within the 5-HT2B receptor's binding site, with only minor adjustments needed to the pocket to fit the phenethylamine (B48288) scaffold. plos.org
Docking simulations reveal that this compound settles into a specific, low-energy conformation within the serotonin receptor's binding pocket. The rigid benzodifuran core of the molecule significantly constrains its conformational flexibility, which is believed to contribute to its prolonged receptor activation. The ethylamine (B1201723) side chain orients itself to allow for critical interactions, while the fused furan (B31954) rings position the bromine atom for key contacts. plos.org
Studies comparing this compound to other constrained phenethylamines show that while the core scaffold generally aligns, the specific constraints can lead to shifts in the position of key functional groups. For instance, in some analogs, the 2-oxygen atoms were observed to shift by 1.5–3.0 Å away from transmembrane helix 5 (TMH5) compared to the position of the equivalent atom in this compound. nih.gov The binding of related ligands can also induce subtle conformational changes in the receptor itself, such as the slight tilting of the F6.52 residue towards TMH5 to better accommodate the ligand's core. plos.orgnih.gov
A critical output of molecular docking is the identification of specific amino acid residues within the receptor that form key interactions with the ligand. For this compound, these interactions are fundamental to its high binding affinity. The protonated amine group forms a crucial salt bridge with a highly conserved aspartate residue, Asp155 (D3.32), a canonical interaction for aminergic ligands. plos.orgreddit.com Furthermore, a range of other non-covalent interactions stabilize the ligand-receptor complex. These include hydrogen bonds, halogen bonds, and aromatic interactions. reddit.com
Several key residues in the 5-HT2A and 5-HT2B receptors have been identified as being crucial for binding. plos.orgreddit.com
| Interacting Residue | Receptor(s) | Type of Interaction | Role in Binding |
| Asp155 (D3.32) | 5-HT2A, 5-HT2B | Salt Bridge / H-Bond | Anchors the protonated amine of the ethylamine side chain. plos.orgreddit.com |
| Serine (S3.36) | 5-HT2B | Hydrogen Bond | Interacts with the 2-oxygen of the furan ring. plos.org |
| Phenylalanine (PHE234) | 5-HT2A | Halogen Bond | Forms a halogen bond with the 4-bromo substituent. reddit.com |
| Phenylalanine (PHE339) | 5-HT2A | Cation-Pi / Aromatic | Interacts with the protonated amine and the aromatic system. reddit.comacs.org |
| Phenylalanine (PHE340) | 5-HT2A | π-π Stacking / Aromatic | Interacts with the benzofuran (B130515) core of the molecule. reddit.comacs.org |
| Serine (5.46) | Human 5-HT2A | Polar Interaction | Its proximity to the 4-bromo substituent may influence subtype selectivity. plos.orgnih.gov |
Analysis of Ligand-Receptor Binding Conformations
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic nature of the ligand-receptor complex over time. By simulating the movements of all atoms in the system, MD can assess the stability of the predicted binding pose and the persistence of key interactions. nih.govunipd.it
For this compound, MD simulations running for durations such as 100 nanoseconds have been proposed to evaluate the stability of its binding and the dynamics of its hydrogen bonds within the serotonin receptor active site. Advanced techniques like Gaussian accelerated molecular dynamics (GaMD) can be employed to enhance the sampling of conformational changes, providing a more comprehensive understanding of the complex's free energy landscape and interaction pathways. researchgate.net These simulations are critical for confirming that the interactions predicted by docking are maintained over time, thus validating the proposed binding mode.
Predictive Models for this compound Receptor Affinity and Selectivity
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are computational tools used to correlate a compound's chemical structure with its biological activity. For this compound and its analogs, QSAR models have been developed using data from existing benzodifuran derivatives to forecast their potency and potential toxicity. These models help researchers understand how specific structural modifications—such as substituting the bromine atom for another halogen—might impact receptor affinity and functional activity.
The high affinity of this compound is partly attributed to its rigid structure and the presence of the bromine atom, which contributes significantly to the binding energy, likely through a strong halogen bond. reddit.comresearchgate.net Computational studies have highlighted key differences in the amino acid sequences of serotonin receptor subtypes that explain this compound's selectivity profile. A notable difference is at position 5.46, which is a polar serine in the human 5-HT2A receptor but a nonpolar alanine (B10760859) in the 5-HT2B and 5-HT2C receptors. plos.orgnih.gov This difference in the binding pocket environment likely contributes to the varied affinities observed across the subtypes. plos.org
| Receptor Subtype | Binding Affinity (Kᵢ, nM) |
| 5-HT2A | 0.04 wikipedia.orgnih.gov |
| 5-HT2C | 0.02 wikipedia.org |
| 5-HT2B | 0.19 wikipedia.org |
This table presents the reported binding affinities of this compound for human serotonin receptor subtypes.
In Silico Methods for Exploring Binding Mechanisms
In silico methods extend beyond docking and MD to provide a broader understanding of a drug's pharmacological and toxicological profile. For this compound, these computational tools have been used to explore not only its binding mechanism at serotonin receptors but also its potential for off-target effects. nih.govacs.org
Recent studies have applied a variety of in silico toxicology methods to predict key safety parameters. nih.govacs.orgacs.org These predictive models have assessed risks such as cardiotoxicity, finding a notable risk associated with the inhibition of the hERG potassium channel. nih.govacs.org Other models have evaluated the potential for endocrine disruption, suggesting a low probability of this compound interacting with the estrogen receptor α (ER-α), indicating minimal estrogenic activity. nih.govacs.org These computational toxicology studies provide crucial insights that can help explain the compound's adverse effect profile and are vital for risk assessment in clinical and forensic toxicology. nih.gov
Advanced Analytical Methodologies for Bromo Dragonfly Research
Chromatographic Techniques for Separation and Identification
Chromatography is a cornerstone in the analysis of Bromo-DragonFLY, enabling its separation from complex matrices for subsequent identification and quantification. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), various forms of Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) are routinely employed. the-ltg.orgau.dkcapes.gov.brcerilliant.comnih.govaafs.org
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique used for the identification of this compound in both powder and biological samples like serum. the-ltg.orgcapes.gov.brnih.govresearchgate.netresearchgate.netnih.gov The compound is often derivatized, for instance using trifluoroacetic anhydride (B1165640) (TFA), to improve its chromatographic properties. However, care must be taken during derivatization of related "FLY" compounds, as the use of TFA anhydride can cause dehydrogenation, converting them into their "DragonFLY" counterparts. The mass spectrum of this compound is characterized by specific fragmentation patterns, which serve as a fingerprint for its identification. the-ltg.org In some forensic cases, GC-MS has been instrumental in confirming the presence of this compound in combination with other substances. capes.gov.brnih.govresearchgate.netresearchgate.netnih.gov
Table 1: GC-MS Data for this compound Analysis
| Parameter | Finding |
| Sample Types | Powder, Serum the-ltg.orgcapes.gov.brnih.gov |
| Derivatization | Trifluoroacetyl (TFA) derivatization has been used for related analytes. |
| Kovats Retention Index | Standard non-polar column: 2038; Semi-standard non-polar column: 2087 nih.govnist.gov |
| Characteristic m/z Peaks | 250, 252 nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-TOFMS, HPLC-MS)
Liquid chromatography coupled with mass spectrometry is a highly sensitive and specific method for both identifying and quantifying this compound in various biological samples, including liver, blood, urine, and vitreous humor. au.dkresearchgate.netnih.govbluelight.orgresearchgate.net Different LC techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and various mass analyzer configurations like Tandem Mass Spectrometry (MS/MS) and Time-of-Flight Mass Spectrometry (TOFMS) have been successfully applied. au.dkresearchgate.netnih.govresearchgate.net These methods allow for the detection of this compound at very low concentrations, which is critical in toxicological analyses. capes.gov.brresearchgate.netresearchgate.net For instance, UPLC-TOFMS has been used for the initial identification in postmortem cases, followed by quantification using LC-MS/MS. au.dkresearchgate.netnih.govbluelight.orgresearchgate.net The choice of chromatographic column and mobile phase is crucial for achieving good separation. the-ltg.org
Table 2: LC-MS Based Methodologies for this compound Analysis
| Technique | Sample Matrix | Column Details | Mobile Phase | Key Findings |
| LC-MS/MS | Serum, Urine, Powder | Alltech Alltima C18 (150 x 2.1mm, 5µm) the-ltg.org | Methanol/de-ionised water/5M ammonium (B1175870) formate (B1220265) (80/20/0.1, v/v/v) the-ltg.org | This compound eluted at 2.31 minutes. the-ltg.org |
| UPLC-TOFMS | Liver Blood, Femoral Blood, Urine, Vitreous Humor | Not specified | Not specified | Used for initial identification in a fatal poisoning case. au.dknih.govbluelight.orgresearchgate.net |
| HPLC-MS | General Application | Ascentis Express HILIC (10 cm x 2.1 mm, 2.7 µm) sigmaaldrich.com | 5 mM ammonium formate in acetonitrile:water (90:10, v/v) sigmaaldrich.com | Suitable for the analysis of 2C amines, including this compound. sigmaaldrich.com |
| LC-MS-MS | General Application | Phenyl-type semimicro column | Methanol gradient elution | Achieved successful separation of this compound and its analogues. |
High-Performance Thin-Layer Chromatography (HPTLC) for Quantitative Analysis
HPTLC has been developed and validated as a fast, reliable, and cost-effective method for the quantitative analysis of this compound in seized powders. akjournals.comakjournals.comresearchgate.net This technique provides a robust alternative to other chromatographic methods for determining the content of the compound in illicit materials. akjournals.comakjournals.com The method involves spotting the sample on an HPTLC plate, developing it with a suitable mobile phase, and then scanning the plate with a densitometer to quantify the analyte. The peak purity can be assessed by comparing spectra at different points of the band. akjournals.com
Table 3: HPTLC Method for Quantitative Analysis of this compound
| Parameter | Details |
| Stationary Phase | HPTLC silica (B1680970) gel F254 plates akjournals.com |
| Mobile Phase | Methanol–ammonia (100:1.5) akjournals.com |
| Detection Wavelength | 281 nm akjournals.com |
| Linearity Range | 6.25 to 75.0 µg per band akjournals.com |
| Peak Purity Correlation | r(S,M) = 0.9999, r(M,E) = 0.9995 akjournals.comakjournals.com |
| Expanded Uncertainty | 5.3 μg mL−1 akjournals.comakjournals.com |
Spectroscopic Techniques for Research Sample Characterization
Spectroscopic methods are indispensable for the structural characterization of this compound and its related compounds. These techniques provide detailed information about the molecule's electronic structure and the arrangement of its atoms.
Ultraviolet/Visible Spectrophotometry (UV/VIS)
UV/VIS spectrophotometry is a straightforward technique used to confirm the presence of this compound in powder samples. the-ltg.orgcapes.gov.brnih.govresearchgate.netresearchgate.netnih.gov The UV spectrum of this compound exhibits characteristic absorption maxima (λmax) due to the electronic transitions within its benzodifuran chromophore. the-ltg.orgcaymanchem.com These spectral features can aid in the initial identification of the compound.
Table 4: UV/VIS Spectrophotometry Data for this compound
| Sample Type | Reported λmax (nm) |
| Powder the-ltg.org | Not specified in text, but spectrum shown. |
| Hydrochloride salt caymanchem.com | 225, 283, 295 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structure Elucidation in Model Systems
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-¹³ (¹³C) NMR, is a powerful tool for the unambiguous structural determination and purity assessment of synthesized this compound and its precursors. au.dknih.govnih.gov While detailed studies on the NMR characterization of this compound's metabolites are not extensively reported in the provided context, research on its metabolism shows it is highly resistant to hepatic metabolism. nih.gov Studies investigating its analogue, 2C-B-fly, have shown biotransformations including monohydroxylation and N-acetylation, with metabolites identified using high-resolution mass spectrometry. nih.gov In principle, NMR would be the definitive technique to elucidate the precise structure of any potential metabolites formed in model systems. The characterization of synthetic precursors and impurities related to this compound synthesis has been thoroughly accomplished using ¹H and ¹³C NMR, which is crucial for understanding potential components in illicitly produced samples. ucc.ie
In Vitro and Ex Vivo Pharmacological Investigations of Bromo Dragonfly
Cellular Assays for Receptor Activation and Signal Pathway Probing
Cellular assays are crucial tools for dissecting the pharmacological properties of compounds like Bromo-DragonFLY. These assays, conducted in controlled laboratory settings using cultured cells, allow researchers to measure receptor activation and the subsequent intracellular signaling cascades.
Calcium Mobilization and cAMP Accumulation Studies
Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), typically leads to the stimulation of phospholipase C (PLC). This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a response that can be quantified to assess receptor activation. ugent.beresearchgate.net Studies have shown that this compound is a potent full agonist at the 5-HT2A receptor, inducing robust calcium mobilization in cells engineered to express this receptor. researchgate.net In one study, this compound demonstrated very high potency in a calcium mobilization assay, with an EC50 value of 0.05 nM, which was approximately 400 times more potent than lysergic acid diethylamide (LSD) in the same assay. diva-portal.org
While the primary signaling pathway of 5-HT2A receptors involves Gαq and subsequent calcium mobilization, the potential for compounds to modulate cyclic adenosine (B11128) monophosphate (cAMP) levels is also investigated. ugent.beresearchgate.net Some GPCRs can couple to different G-protein subtypes, leading to either an increase or decrease in cAMP production.
Beta-Arrestin Recruitment Assays
Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. researchgate.net This process is critical for receptor desensitization, internalization, and the initiation of distinct signaling pathways independent of G-protein activation. researchgate.net The phenomenon where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin signaling) is known as biased agonism. ugent.be
This compound has been investigated for its potential biased agonism at the 5-HT2A receptor. ugent.be In one study using a β-arrestin 2 recruitment assay, this compound showed an EC50 of 2.95 nM and an Emax of 120%. ugent.be Another study reported markedly different responses for this compound in miniGαq and β-arrestin 2 recruitment bioassays, suggesting biased agonism, although the calculated bias factor was close to zero. ugent.be This highlights the complexity of accurately assessing biased agonism, which requires considering both the numerical bias factor and the observed trends in different assays. ugent.be
Table 1: In Vitro 5-HT2A Receptor Activity of this compound
| Assay Type | Parameter | Value | Reference Compound |
|---|---|---|---|
| Calcium Mobilization | EC50 | 0.05 nM | LSD |
| β-arrestin 2 Recruitment | EC50 | 2.95 nM | - |
| β-arrestin 2 Recruitment | Emax | 120% | - |
| miniGαq Recruitment vs. β-arrestin 2 | Bias Factor | ~0 | LSD |
This table is interactive. Click on the headers to sort the data.
Electrophysiological Studies in Cultured Neurons or Brain Slices
Electrophysiological studies provide insights into how this compound affects the electrical properties of neurons, which is the fundamental basis of brain function. These experiments are often conducted on cultured neurons or acute brain slices, allowing for the direct measurement of neuronal activity. herts.ac.uk
Modulation of Neuronal Excitability via Serotonergic Systems
Computational studies modeling serotonergic modulation of motoneuron excitability have demonstrated that physiological levels of serotonin (B10506) increase neuronal firing rates, an effect mediated by 5-HT2A receptors. biorxiv.org While direct electrophysiological studies specifically using this compound on cultured neurons or brain slices are not extensively detailed in the provided context, its potent agonism at 5-HT2A receptors strongly suggests it would significantly modulate neuronal excitability in a manner consistent with other 5-HT2A agonists. vumc.orgresearchgate.net
Studies in Isolated Tissue Preparations to Assess Receptor-Mediated Responses
Isolated tissue preparations, such as aortic rings or other smooth muscle tissues, are used to study the physiological responses mediated by specific receptors in a more integrated system than cultured cells. These ex vivo assays can reveal functional effects like vasoconstriction or muscle contraction.
This compound has been shown to be a potent vasoconstrictor, an effect attributed to its agonist activity at both serotonergic and adrenergic receptors. researchgate.netresearchgate.net Studies using isolated tissue preparations would be instrumental in quantifying the contractile responses induced by this compound and determining the receptor subtypes involved. For instance, the activation of 5-HT2A receptors on vascular smooth muscle cells can lead to vasoconstriction. unlimitedsciences.org
Neurobiological Research Applications of Bromo Dragonfly As a Pharmacological Probe
Utility in Mapping Receptor Distribution in Non-Human Brain Regions
Bromo-DragonFLY's high affinity and specificity for certain serotonin (B10506) receptor subtypes, particularly the 5-HT2A receptor, have made it a useful ligand for mapping the distribution of these receptors in the brains of non-human animal models. semanticscholar.orgpaihdelinkki.finih.gov By using radiolabeled versions of this compound, researchers can visualize and quantify the density of these receptors in various brain regions. This technique, known as autoradiography, provides critical insights into the neuroanatomical organization of the serotonergic system.
Studies utilizing this approach have helped to delineate the precise locations of 5-HT2A receptors, confirming their high concentration in areas associated with sensory perception, cognition, and mood regulation. This information is fundamental to understanding how the serotonergic system modulates these functions and how alterations in receptor distribution may contribute to neuropsychiatric disorders.
Application in Studies of Serotonergic System Regulation
The powerful and long-lasting effects of this compound are primarily attributed to its action as a potent full agonist at 5-HT2A and 5-HT2C receptors. wikipedia.org This potent agonism makes it a valuable tool for studying the regulation of the serotonergic system. By observing the downstream cellular and behavioral effects of sustained receptor activation by this compound in animal models, researchers can unravel the complex feedback mechanisms that govern serotonin signaling. semanticscholar.orgpaihdelinkki.fi
Insights into Ligand-Receptor Interactions in Animal Models for Basic Research
The rigid, planar structure of the this compound molecule, with its characteristic "dragonfly-like" shape conferred by the two furan (B31954) rings, provides a unique scaffold for studying ligand-receptor interactions. semanticscholar.orgpaihdelinkki.fi This conformational constraint helps researchers to understand the specific structural requirements for binding to and activating serotonin receptors. nih.gov
In animal models, particularly in studies involving drug discrimination and the head-twitch response in rodents, this compound has been used to probe the hallucinogenic potential of new molecules. caymanchem.com The head-twitch response is considered a behavioral proxy for hallucinogenic effects in humans and is mediated by the activation of 5-HT2A receptors. ljmu.ac.uk By comparing the effects of this compound with other known hallucinogens and novel compounds, scientists can gain insights into the structure-activity relationships that determine a compound's psychoactive properties. nih.gov The (R)-enantiomer of this compound has been shown to have a higher affinity for 5-HT2A and 5-HT2C receptors compared to the (S)-enantiomer, further highlighting the stereospecificity of these interactions. semanticscholar.orgwikipedia.org
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Binding Affinity (Ki) |
| 5-HT2A | 0.04 nM ontosight.aiwikipedia.org |
| 5-HT2C | 0.02 nM wikipedia.org |
| 5-HT2B | 0.19 nM wikipedia.org |
Development of Novel Chemical Tools Based on this compound Scaffolds
The unique benzodifuran scaffold of this compound has served as a template for the design and synthesis of new chemical probes. euskadi.eusunife.it By modifying the core structure of this compound, medicinal chemists aim to develop novel ligands with improved selectivity and different pharmacological profiles (e.g., agonists, partial agonists, or antagonists) for various serotonin receptor subtypes. plos.org
These new chemical tools are invaluable for dissecting the specific roles of different serotonin receptors in various physiological and pathological processes. The development of more selective ligands can lead to a better understanding of the therapeutic potential of targeting specific components of the serotonergic system for the treatment of a wide range of disorders, from depression and anxiety to schizophrenia and chronic pain. unife.itplos.org
Biochemical Transformations and Enzyme Interactions in Model Systems
Characterization of Hepatic Metabolism in In Vitro Systems (e.g., Human Liver Microsomes)
Bromo-DragonFLY demonstrates significant resistance to metabolic breakdown in laboratory-based models of the human liver. nih.govresearchgate.net Studies utilizing pooled human liver microsomes (HLM) and pooled human liver cytosol (HLC) have shown that this compound remains largely unmetabolized in these in vitro systems. nih.govresearchgate.net This pronounced metabolic stability is a key characteristic of the compound. nih.gov The benzodifuran core structure and the para-bromine substitution are thought to contribute to this resistance by hindering enzymatic oxidation.
This lack of metabolism in established hepatic models suggests that the compound may persist in the body for extended periods, potentially contributing to its long duration of effects. nih.govnih.gov Research indicates no detectable metabolism of this compound when incubated with HLM or HLC, highlighting its exceptional stability against the primary enzymes responsible for drug metabolism in the liver. nih.govresearchgate.net
In stark contrast to this compound, its analogue 2C-B-FLY undergoes considerable metabolic transformation in the same in vitro systems. nih.govresearchgate.net While this compound shows no detectable metabolism, 2C-B-FLY is metabolized in both human liver microsomes and, to some extent, in human liver cytosol. nih.govresearchgate.net This highlights a significant difference in the metabolic pathways of these structurally related compounds. The fully aromatic benzodifuran ring system in this compound is believed to enhance its metabolic resistance compared to the tetrahydrobenzodifuran structure of 2C-B-FLY. nih.gov
| Compound | Metabolic Fate in Human Liver Microsomes (HLM) | Metabolic Fate in Human Liver Cytosol (HLC) | Key Structural Feature |
| This compound | Not metabolized nih.govresearchgate.net | Not metabolized nih.govresearchgate.net | Fully aromatic benzodifuran core nih.gov |
| 2C-B-FLY | Metabolized nih.govresearchgate.net | Metabolized to some extent nih.govresearchgate.net | Tetrahydrobenzodifuran core |
Resistance to Metabolic Transformation in Tested In Vitro Systems
Identification of Major Biochemical Transformation Products in Model Systems
Due to its high resistance to metabolism, no major biochemical transformation products of this compound have been identified in the tested in vitro hepatic systems. nih.govresearchgate.net In contrast, studies on its analogue, 2C-B-FLY, have successfully identified its primary metabolites. The main biotransformations for 2C-B-FLY include monohydroxylation and N-acetylation. nih.govresearchgate.netresearchgate.net Furthermore, monoamine oxidase A (MAO-A) metabolizes 2C-B-FLY, leading to the formation of an aldehyde metabolite. nih.govresearchgate.netresearchgate.net
| Compound | Biotransformation Pathway | Identified Metabolites |
| This compound | No metabolism detected in HLM or HLC nih.govresearchgate.net | None identified in tested systems nih.govresearchgate.net |
| 2C-B-FLY | Monohydroxylation, N-acetylation, MAO-A metabolism nih.govresearchgate.netresearchgate.net | Monohydroxylated metabolite, N-acetylated metabolite, Aldehyde metabolite nih.govresearchgate.netresearchgate.net |
Enzyme Systems (e.g., CYP2D6) Involved in Analogue Metabolism
The cytochrome P450 enzyme CYP2D6 is a key enzyme involved in the metabolism of 2C-B-FLY in human liver microsomes. nih.govresearchgate.netnih.gov This is consistent with the metabolism of other phenylalkylamines, such as DOB and DOI. nih.gov In addition to CYP2D6, monoamine oxidase A (MAO-A) also plays a role in the breakdown of 2C-B-FLY. nih.govresearchgate.net
Conversely, this compound's structure appears to prevent its interaction with these enzyme systems, leading to its observed metabolic stability. nih.govnih.gov While it is not a substrate for these enzymes, research has shown that this compound acts as a potent competitive inhibitor of MAO-A. nih.govresearchgate.net
Historical Trajectory and Future Directions in Bromo Dragonfly Chemical Research
Evolution of Research Paradigms for Rigidified Phenethylamine (B48288) Analogues
The journey to understanding psychoactive compounds has been a continuous effort to unravel the relationship between a molecule's shape and its biological activity. Phenethylamines, a class of compounds known for their psychoactive effects, were initially challenging to study due to their flexible structure. This flexibility meant that the molecule could adopt numerous conformations, making it difficult to pinpoint the exact shape responsible for its effects.
To address this, chemists developed the concept of "rigidification." This involves locking the flexible side chain of a phenethylamine into a ring structure, creating a more rigid analogue. This approach allows for a more systematic exploration of how a molecule's three-dimensional structure influences its interaction with receptors in the brain. sci-hub.ru
Early examples of this approach include the synthesis of aminotetralins and later, the more constrained benzodifurans. These rigid structures provided valuable insights into the optimal geometry for receptor interaction. The culmination of this research is exemplified by the creation of highly rigid and potent compounds like Bromo-DragonFLY. core.ac.uk The unique fused ring system of this compound creates a highly planar and extended conformation, which is believed to be ideal for binding to certain serotonin (B10506) receptor subtypes. core.ac.uknih.gov
Impact of this compound Studies on Understanding Serotonergic Receptor Subtype Pharmacology
This compound has proven to be an invaluable tool for studying the 5-HT2 family of serotonin receptors (5-HT2A, 5-HT2B, and 5-HT2C). omicsonline.org Its high affinity and potency, combined with its rigid structure, have provided a clearer picture of these receptors' structure and function. ontosight.ai
Research on this compound has been particularly insightful in defining the structural requirements for high-affinity binding to the 5-HT2A receptor. ontosight.aicme30.eu The molecule's planar and extended shape appears to be a key factor in its potent agonist activity at this receptor subtype. wikipedia.org This has helped to map the 5-HT2A receptor's binding pocket in greater detail.
Furthermore, the subtle differences in how this compound interacts with the different 5-HT2 receptor subtypes have helped to explain subtype selectivity. While it is a potent agonist at all three 5-HT2 subtypes, its binding affinity varies, providing clues about the structural differences between these closely related receptors. wikipedia.org
The long duration of action of this compound has also been a focus of study, shedding light on the kinetics of receptor binding and signaling. This prolonged activity is thought to be due to its slow dissociation from the receptor, a concept known as "residence time." researchgate.net This has broader implications for drug design, suggesting that optimizing residence time could be a valuable strategy for developing drugs with a longer duration of action.
Unexplored Avenues for this compound-Related Chemical Biology Research
Despite the knowledge gained from this compound, there are still many unexplored avenues for future research. These could further refine our understanding of serotonergic systems and lead to the development of novel therapeutic agents.
Development of Next-Generation Pharmacological Probes
The unique structure of this compound makes it an excellent starting point for developing new pharmacological probes. omicsonline.org One promising area is the creation of "biased agonists," which are ligands that selectively activate certain intracellular signaling pathways over others. ugent.be By modifying the structure of this compound, it may be possible to create biased agonists for the 5-HT2A receptor, leading to drugs with more targeted effects.
Another avenue is the development of photoswitchable ligands based on the this compound structure. These "photopharmacological" tools could be activated or deactivated by light, allowing for precise control of 5-HT2A receptor activity in living tissues. The synthesis of fluorescently labeled this compound analogues could also enable direct visualization of 5-HT2A receptors in living cells.
Integration of Advanced Computational and Experimental Methodologies
The combination of advanced computational and experimental methods offers a powerful approach to this compound research. nih.gov Advanced molecular dynamics simulations could be used to model the binding of this compound to the 5-HT2A receptor in atomic detail, providing a dynamic picture of the binding process. researchgate.netacs.org
Combining computational modeling with techniques like cryo-electron microscopy could provide high-resolution structures of the this compound-bound 5-HT2A receptor. Such structures would be invaluable for understanding the molecular basis of its high potency and could guide the rational design of new ligands. Machine learning and artificial intelligence could also be applied to analyze the vast datasets from this compound and other serotonergic ligand studies to identify complex structure-activity relationships. researchgate.net
Q & A
Q. What are the recommended synthetic routes for Bromo-DragonFLY, and how can structural purity be validated?
this compound is synthesized via ketone intermediates, as described in the Nichols lab protocol, which involves cyclization of furan rings onto a benzene core . To ensure structural fidelity, X-ray crystallography (e.g., co-crystallization with 3,5-dinitrosalicylic acid) is critical for confirming stereochemistry and avoiding byproducts . Chiral chromatography or nuclear magnetic resonance (NMR) should be employed to isolate the active R-isomer, which exhibits significantly higher 5-HT2A receptor affinity .
Q. How do researchers differentiate the pharmacological activity of this compound isomers?
The R-isomer is ~10–100× more potent than the S-isomer due to enhanced receptor binding . Methodologically, in vitro assays using transfected HEK-293 cells expressing human 5-HT2A receptors can quantify isomer-specific agonism via calcium flux or cAMP inhibition. Radioligand displacement studies (e.g., using [³H]ketanserin) further validate binding affinities .
Q. What experimental models are optimal for studying this compound’s receptor interactions?
Radioligand competition assays and functional assays (e.g., β-arrestin recruitment) in 5-HT2A/2C-transfected cell lines are standard . For in vivo correlation, rodent head-twitch response (HTR) models measure hallucinogenic potency, though prolonged duration (12–24+ hours) necessitates staggered dosing protocols .
Advanced Research Questions
Q. How does this compound resist hepatic metabolism, and what are the implications for toxicity studies?
this compound’s benzodifuran structure confers resistance to cytochrome P450 (CYP) oxidation, as shown in hepatic microsomal assays . Concurrently, its potent MAO-A inhibition (IC₅₀ ~50 nM) exacerbates serotonin syndrome risks. Researchers should combine in vitro CYP inhibition screens with in vivo telemetry (e.g., monitoring cardiovascular parameters in rats) to model acute toxicity .
Q. What analytical techniques resolve contradictions in potency estimates compared to LSD?
While this compound is reported as 1/3 as potent as LSD by weight, discrepancies arise from assay conditions (e.g., receptor density variations). Standardize cross-laboratory protocols using reference agonists (e.g., DOI) and quantify EC₅₀ values via concentration-response curves in identical cell lines .
Q. How can researchers mitigate vasoconstriction risks observed in overdose cases?
Vasoconstriction is linked to 5-HT2B receptor activation. Ex vivo models (e.g., isolated rat aortic rings) pre-treated with selective antagonists (e.g., SB204741) clarify receptor contributions. Clinical case reviews suggest combining Doppler ultrasound and plasma biomarkers (e.g., endothelin-1) for early detection .
Q. What methodologies identify structural analogs like 2C-B-FLY in contaminated samples?
Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography (UPLC-MS/MS) differentiate analogs via retention times and fragmentation patterns. For example, this compound’s molecular ion (m/z 294) and furan-derived fragments distinguish it from 2C-B-FLY (m/z 261) .
Q. How should researchers address conflicting data on delayed seizure onset?
Delayed toxicity (e.g., seizures at 24+ hours post-ingestion) may stem from active metabolites or MAO-A inhibition. Employ metabolic trapping assays (e.g., human hepatocyte co-cultures) and longitudinal electroencephalography (EEG) in rodent models to map temporal effects .
Q. What strategies improve dose-response modeling given its ultra-potent activity (microgram range)?
Use nano-scale dosing (e.g., piezoelectric microdispensers) for in vivo studies. In vitro, logarithmic dilution series (10⁻¹²–10⁻⁶ M) reduce variability. Cross-validate with qPCR for immediate early genes (e.g., c-Fos) as biomarkers of neuronal activation .
Q. How can analytical workflows prevent misidentification in forensic contexts?
Implement orthogonal methods: immunoassays (e.g., ELISA for structural analogs) paired with high-resolution MS. Reference databases (e.g., SWGDRUG) must include this compound’s spectral signatures to avoid mislabeling incidents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
